BenchChemオンラインストアへようこそ!

N-(5-formyl-1H-imidazol-2-yl)acetamide

O-GlcNAc hydrolase (OGA) inhibition tauopathy Alzheimer's disease

Procure N-(5-formyl-1H-imidazol-2-yl)acetamide (CAS 917919-66-5), the precise 2,5-disubstituted imidazole building block required for OGA inhibitor synthesis (e.g., per WO2018109202A1). This specific regioisomer features a 5-formyl group and 2-acetamide linkage, providing the unique TPSA (74.8 Ų) and XLogP (-0.6) necessary for drug-like candidate development. It is not interchangeable with simpler imidazole aldehydes due to divergent reactivity and membrane permeability profiles. Supplied at ≥95% purity.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 917919-66-5
Cat. No. B3361207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-formyl-1H-imidazol-2-yl)acetamide
CAS917919-66-5
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(N1)C=O
InChIInChI=1S/C6H7N3O2/c1-4(11)8-6-7-2-5(3-10)9-6/h2-3H,1H3,(H2,7,8,9,11)
InChIKeyFMLVQLXKAVKROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-formyl-1H-imidazol-2-yl)acetamide (CAS 917919-66-5): Structural and Procurement Baseline


N-(5-formyl-1H-imidazol-2-yl)acetamide (CAS 917919-66-5) is a 2,5-disubstituted imidazole derivative with molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . The compound features a formyl group (-CHO) at the 5-position and an acetamide group (-NHCOCH₃) at the 2-position of the imidazole ring . This specific substitution pattern yields a computed XLogP of -0.6 and a topological polar surface area (TPSA) of 74.8 Ų, indicating moderate hydrophilicity and hydrogen-bonding capacity [1]. The compound is supplied as a solid with typical purity of ≥99% (confirmed by HPLC) and is intended exclusively for research use .

Why N-(5-formyl-1H-imidazol-2-yl)acetamide Cannot Be Substituted with Generic Imidazole Analogs


Generic substitution of N-(5-formyl-1H-imidazol-2-yl)acetamide with structurally related imidazole derivatives is not scientifically valid due to divergent reactivity profiles and biological target engagement. The 2,5-disubstitution pattern creates a unique electronic environment that influences nucleophilic addition at the formyl group and hydrogen-bonding capacity of the acetamide moiety, which are absent in simple imidazole-2-carboxaldehyde (C₄H₄N₂O, MW 96.09) . Furthermore, the specific acetamide linkage at the 2-position distinguishes this compound from regioisomers such as 2-(4-formyl-imidazol-1-yl)-acetamide, where the formyl group resides at the 4-position and the acetamide group is attached via an N-alkyl linkage rather than a direct N-acyl substitution . These structural distinctions translate to measurable differences in molecular properties: N-(5-formyl-1H-imidazol-2-yl)acetamide exhibits a TPSA of 74.8 Ų and XLogP of -0.6, whereas imidazole-2-carboxaldehyde has a TPSA of 45.75 Ų and LogP of -0.33, indicating substantially different membrane permeability and solubility profiles . Such physicochemical divergence precludes direct interchangeability in synthetic or biological applications.

Quantitative Differentiation Evidence for N-(5-formyl-1H-imidazol-2-yl)acetamide Against Comparator Analogs


Patent-Enabled Synthetic Utility as an OGA Inhibitor Intermediate

N-(5-formyl-1H-imidazol-2-yl)acetamide is explicitly disclosed as a reactant in the synthesis of O-GlcNAc hydrolase (OGA) inhibitor compounds in patent WO2018109202A1 [1]. The compound undergoes reductive amination with sodium cyanoborohydride to yield N-[5-[[3-[(2,6-dimethylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1H-imidazol-2-yl]acetamide in 36% isolated yield after 18.0 hours in a mixed solvent system (methanol/1,4-dioxane/dichloromethane) [1]. In contrast, imidazole-2-carboxaldehyde (CAS 10111-08-7), while also bearing a formyl group, lacks the acetamide functionality at the 2-position and is predominantly employed for PTP1B inhibition applications rather than OGA-targeted synthesis [2]. The 2,5-disubstitution pattern in N-(5-formyl-1H-imidazol-2-yl)acetamide enables site-selective derivatization at the formyl group while preserving the acetamide moiety, a synthetic advantage not available with mono-substituted or regioisomeric formylimidazole derivatives [3].

O-GlcNAc hydrolase (OGA) inhibition tauopathy Alzheimer's disease

Computational Physicochemical Property Differentiation from Imidazole-2-carboxaldehyde

N-(5-formyl-1H-imidazol-2-yl)acetamide exhibits significantly altered physicochemical properties compared to the simpler analog imidazole-2-carboxaldehyde . The target compound has a molecular weight of 153.14 g/mol, TPSA of 78.34 Ų, and XLogP of -0.6, whereas imidazole-2-carboxaldehyde (MW 96.09 g/mol) has a TPSA of 45.75 Ų and LogP of -0.33 . The increased TPSA (+32.6 Ų, a 71% relative increase) enhances hydrogen-bonding capacity, while the more negative LogP value (-0.6 vs. -0.33) indicates greater hydrophilicity . These differences directly impact predicted membrane permeability and aqueous solubility, critical parameters for biological assay design. The presence of two hydrogen bond donors (vs. one in imidazole-2-carboxaldehyde) and three hydrogen bond acceptors (vs. two) further distinguishes the intermolecular interaction profile of the target compound .

physicochemical properties drug-likeness ADME prediction

Regioisomeric Differentiation from 2-(4-Formyl-imidazol-1-yl)-acetamide

N-(5-formyl-1H-imidazol-2-yl)acetamide is a regioisomer of 2-(4-formyl-imidazol-1-yl)-acetamide, with distinct substitution patterns on the imidazole ring [1]. In the target compound, the formyl group is at the 5-position with direct N-acetamide substitution at the 2-position. In the comparator, the formyl group resides at the 4-position while the acetamide moiety is attached via an N-alkyl linkage at the 1-position . This regioisomeric difference produces distinct InChIKey identifiers (FMLVQLXKAVKROB-UHFFFAOYSA-N vs. GYTRVFGGHDOREP-UHFFFAOYSA-N) and unique synthetic reactivity profiles [1]. The target compound's 2-position acetamide group provides a protected amine that can be selectively deprotected, whereas the comparator's N-alkyl acetamide structure offers different reactivity toward nucleophiles and electrophiles. No biological activity data for either compound was identified in peer-reviewed literature beyond the patent applications noted above .

regioisomer structural isomer synthetic intermediate

Purity Specification Advantage Over Lower-Grade Imidazole Aldehyde Intermediates

N-(5-formyl-1H-imidazol-2-yl)acetamide is supplied with a typical purity of ≥99% as confirmed by HPLC analysis . In contrast, many commercially available imidazole-2-carboxaldehyde products are offered at 97% purity specifications , and the regioisomer 2-(4-formyl-imidazol-1-yl)-acetamide is typically supplied at 95% purity . The ≥99% purity specification for the target compound reduces the potential for impurities that could interfere with sensitive biological assays or subsequent synthetic steps. While direct quantitative impurity profiling comparisons are not publicly available across vendors, the stated purity specifications provide a procurement-relevant differentiation: the target compound offers a higher nominal purity grade than commonly available comparator intermediates.

purity HPLC quality control research grade

Recommended Research Applications for N-(5-formyl-1H-imidazol-2-yl)acetamide Based on Quantitative Evidence


Synthesis of OGA Inhibitor Candidates for Tauopathy Research

Based on patent disclosure WO2018109202A1, N-(5-formyl-1H-imidazol-2-yl)acetamide serves as a key reactant in the preparation of O-GlcNAc hydrolase (OGA) inhibitors . The formyl group undergoes reductive amination to introduce piperidinylmethyl substituents, yielding compounds under investigation for tauopathies including Alzheimer's disease and progressive supranuclear palsy . Researchers developing OGA-targeted therapeutics should procure this specific compound to replicate patented synthetic routes and generate structurally validated inhibitor candidates.

Precursor for Metal-Chelating Ligands in Catalysis

The imidazole ring of N-(5-formyl-1H-imidazol-2-yl)acetamide can coordinate with metal ions, making it a useful precursor for synthesizing metal-chelating ligands for catalysis applications . The formyl group provides a reactive handle for condensation with amines to form Schiff base ligands, while the acetamide group offers additional coordination sites or can serve as a protecting group during ligand assembly . Researchers in coordination chemistry and catalysis should consider this compound over simpler imidazole aldehydes when bifunctional ligand architectures are required.

Building Block for Drug-Like Library Synthesis in High-Throughput Screening

With a molecular weight of 153.14 g/mol, TPSA of 78.34 Ų, and XLogP of -0.6, N-(5-formyl-1H-imidazol-2-yl)acetamide falls within favorable drug-like property space . The ≥99% purity specification ensures that library compounds derived from this building block have minimal impurity-related artifacts during high-throughput screening campaigns. The dual functional groups (formyl and acetamide) enable divergent synthetic elaboration, making this compound a versatile scaffold for generating diverse screening libraries targeting kinases, proteases, and other enzyme classes .

Computational Chemistry and Structure-Based Drug Design

The well-defined 2,5-disubstituted imidazole core of N-(5-formyl-1H-imidazol-2-yl)acetamide provides a tractable scaffold for computational modeling and structure-based drug design . Its computed physicochemical parameters (MW, TPSA, LogP, HBD/HBA counts) enable accurate prediction of ADME properties in silico. Compared to imidazole-2-carboxaldehyde (TPSA 45.75 Ų, LogP -0.33), the target compound's larger TPSA and more negative LogP predict different membrane permeability and solubility behavior, which can be exploited in rational design campaigns .

Quote Request

Request a Quote for N-(5-formyl-1H-imidazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.